molecular formula C14H18ClNO B3031245 2-chloro-N-(4-cyclohexylphenyl)acetamide CAS No. 212055-50-0

2-chloro-N-(4-cyclohexylphenyl)acetamide

Cat. No.: B3031245
CAS No.: 212055-50-0
M. Wt: 251.75 g/mol
InChI Key: DWFHEAGINSXBON-UHFFFAOYSA-N
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Description

2-chloro-N-(4-cyclohexylphenyl)acetamide is a chemical compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol . It is known for its unique structure, which includes a chloroacetyl group attached to a cyclohexylphenyl moiety. This compound is used in various scientific research areas due to its intriguing chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(4-cyclohexylphenyl)acetamide can be synthesized through nucleophilic acylation reactions. One common method involves reacting 4-cyclohexylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-cyclohexylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of N-(4-cyclohexylphenyl)acetamide derivatives.

    Reduction: Formation of N-(4-cyclohexylphenyl)ethylamine.

    Oxidation: Formation of N-(4-cyclohexylphenyl)acetamide N-oxide.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyclohexylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclohexylphenyl)acetamide
  • N-(4-cyclohexylphenyl)-2-morpholinoacetamide
  • N-(4-cyclohexylphenyl)ethylamine

Uniqueness

2-chloro-N-(4-cyclohexylphenyl)acetamide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

2-chloro-N-(4-cyclohexylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFHEAGINSXBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383461
Record name 2-chloro-N-(4-cyclohexylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212055-50-0
Record name 2-chloro-N-(4-cyclohexylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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